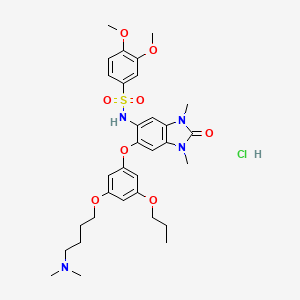

IACS-9571 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O8S.ClH/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;/h11-12,16-21,33H,8-10,13-15H2,1-7H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYQIQKWUIYJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClN4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IACS-9571 Hydrochloride: A Technical Guide to a Potent Dual Inhibitor of TRIM24 and BRPF1 Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9571 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of two key epigenetic regulators: Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5] As a dual inhibitor, IACS-9571 serves as a valuable chemical probe for elucidating the roles of these bromodomains in gene transcription and cellular processes.[3][4] Its high affinity and cellular potency, coupled with favorable pharmacokinetic properties, underscore its potential as a lead compound for the development of novel therapeutics, particularly in oncology and virology. This guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of this compound.

Introduction: Targeting Epigenetic Readers

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. "Reader" proteins recognize these modifications and recruit transcriptional machinery to specific genomic loci. Bromodomains are conserved structural motifs that specifically bind to acetylated lysine (B10760008) residues on histones and other proteins. The dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer.

This compound has emerged as a critical tool for studying the function of two such proteins, TRIM24 and BRPF1.[4][6][7][8][9] TRIM24, also known as Transcriptional Intermediary Factor 1 alpha (TIF1α), is a transcriptional co-regulator with E3 ubiquitin ligase activity that is overexpressed in several cancers and linked to poor prognosis.[6][7][9] BRPF1 is a scaffolding protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, and its fusion with the MOZ gene is associated with leukemia.[4][6][7][8][9] By inhibiting the bromodomains of both TRIM24 and BRPF1, IACS-9571 allows for the investigation of their downstream effects on gene regulation and cellular phenotype.

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains. By occupying this site, it prevents the recruitment of these proteins to acetylated histones, thereby modulating the transcription of target genes. This disruption of protein-protein interactions forms the basis of its biological activity.

The hydrochloride salt form of IACS-9571 typically offers improved water solubility and stability compared to its freebase form, while maintaining comparable biological activity at equimolar concentrations.[1]

Quantitative Data

The potency, affinity, and selectivity of IACS-9571 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

| Target | Assay Type | Value | Reference |

| TRIM24 | IC50 | 8 nM | [1][2][5] |

| TRIM24 | Kd (ITC) | 31 nM | [1][2][3][4][5][6][8][9] |

| BRPF1 | Kd (ITC) | 14 nM | [1][2][3][4][5][6][8][9] |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Potency and Selectivity

| Parameter | Value | Reference |

| Cellular EC50 | 50 nM | [1][2][4][6][8] |

| Selectivity vs. BRPF2 | 9-fold | [1][2] |

| Selectivity vs. BRPF3 | 21-fold | [1][2] |

| Selectivity vs. BRD4 | >7700-fold | [1][2] |

EC50: Half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize IACS-9571, the following diagrams are provided.

References

- 1. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Structure-Guided Design of IACS-9571: A Potent Dual Inhibitor of TRIM24 and BRPF1 Bromodomains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the structure-guided design, mechanism of action, and key biophysical and cellular characterization of IACS-9571, a selective, high-affinity dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] Both TRIM24 and BRPF1 are implicated in the epigenetic regulation of gene expression and are considered promising targets in oncology.[1][2][3] Overexpression of TRIM24 is correlated with poor prognosis in several cancers, and BRPF1 is a critical scaffolding protein in histone acetyltransferase complexes often dysregulated in leukemia.[1][2][3]

IACS-9571 was developed through an iterative process of X-ray co-crystallography and medicinal chemistry, leading to a potent and cell-permeable chemical probe with favorable pharmacokinetic properties for both in vitro and in vivo studies.[1]

Data Presentation

The following tables summarize the key quantitative data for IACS-9571, showcasing its potency, selectivity, and drug-like properties.

Table 1: Biochemical and Cellular Potency of IACS-9571

| Parameter | Target/Assay | Value | Reference |

| ITC Kd | TRIM24 | 31 nM | [1][2][3] |

| BRPF1 | 14 nM | [1][2][3] | |

| AlphaScreen IC50 | TRIM24 | 7.6 nM | [3] |

| Cellular EC50 | AlphaLISA (HeLa cells) | 50 nM | [1][3] |

Table 2: Selectivity Profile of IACS-9571

| Bromodomain | Selectivity (Fold vs. TRIM24) | Reference |

| BRPF2 | 9 | |

| BRPF3 | 21 | |

| BRD4 (1, 2) | >7,700 |

Table 3: Physicochemical and Pharmacokinetic Properties of IACS-9571

| Parameter | Value | Reference |

| Solubility (pH 7.0) | 76 μM | |

| Bioavailability (F%) in mice | 29% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of IACS-9571 are provided below.

AlphaScreen™ Biochemical Assay

This assay was utilized to determine the in vitro inhibitory potency of compounds against the TRIM24 bromodomain.

Materials:

-

Recombinant His-tagged TRIM24 bromodomain protein

-

Biotinylated histone H3 peptide containing acetylated lysine (B10760008) 23 (H3K23Ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well OptiPlate™ (PerkinElmer)

-

EnVision® Multilabel Plate Reader (PerkinElmer)

Protocol:

-

A solution of His-TRIM24 protein and biotinylated H3K23Ac peptide was prepared in Assay Buffer.

-

Serial dilutions of IACS-9571 or control compounds were added to the wells of a 384-well plate.

-

The protein-peptide mixture was dispensed into the wells containing the compounds and incubated for 30 minutes at room temperature.

-

A suspension of Streptavidin-coated Donor beads and anti-His Acceptor beads was added to each well.

-

The plate was incubated in the dark for 1 hour at room temperature.

-

The AlphaScreen signal was read on an EnVision plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

-

IC50 values were calculated from the dose-response curves using a standard four-parameter logistic fit.

AlphaLISA® Cellular Assay

This assay was employed to measure the target engagement of IACS-9571 in a cellular context by assessing the displacement of TRIM24 from histone H3.

Materials:

-

HeLa cells ectopically expressing FLAG-tagged TRIM24

-

Anti-FLAG Acceptor beads (PerkinElmer)

-

Biotinylated anti-histone H3 antibody

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Lysis Buffer and Assay Buffer (as per manufacturer's instructions)

-

384-well cell culture plates

Protocol:

-

HeLa cells were seeded in 384-well plates and allowed to adhere overnight.

-

Cells were treated with serial dilutions of IACS-9571 for 2 hours.

-

The cells were lysed according to the AlphaLISA protocol.

-

A mixture of anti-FLAG Acceptor beads and biotinylated anti-histone H3 antibody was added to the cell lysates and incubated.

-

Streptavidin-coated Donor beads were added, and the plate was incubated in the dark.

-

The AlphaLISA signal was measured using an EnVision plate reader.

-

EC50 values were determined from the resulting dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC was used to directly measure the binding affinity and thermodynamic parameters of the interaction between IACS-9571 and the TRIM24 and BRPF1 bromodomains.

Materials:

-

Purified recombinant TRIM24 and BRPF1 bromodomain proteins

-

IACS-9571

-

ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl

-

MicroCal ITC200 system (Malvern Panalytical)

Protocol:

-

The protein solution (e.g., 20 µM TRIM24) was loaded into the sample cell of the ITC instrument.

-

IACS-9571 (e.g., 200 µM) was loaded into the injection syringe. Both the protein and the compound were in the same ITC buffer to minimize heats of dilution.

-

The experiment was performed at 25°C.

-

A series of small injections (e.g., 2 µL) of the IACS-9571 solution were titrated into the protein solution.

-

The heat change associated with each injection was measured.

-

The resulting data were fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography

The co-crystal structure of IACS-9571 in complex with the TRIM24 bromodomain was determined to elucidate the molecular basis of its high-affinity binding.

Protocol:

-

The TRIM24 bromodomain was crystallized, typically via the sitting-drop vapor-diffusion method, in the presence of IACS-9571.

-

Crystals were cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron source.

-

The structure was solved by molecular replacement using a previously determined apo-structure of the TRIM24 bromodomain.

-

The model of IACS-9571 was built into the electron density map and the structure was refined.

Visualizations

The following diagrams illustrate key aspects of the IACS-9571 design and mechanism of action.

Caption: Iterative structure-guided design workflow leading to IACS-9571.

Caption: Mechanism of action of IACS-9571 in inhibiting oncogenic signaling.

References

IACS-9571 Hydrochloride: A Technical Guide for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-9571 hydrochloride is a potent and selective chemical probe for the epigenetic reader domains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] As a dual inhibitor, it offers a valuable tool to investigate the roles of these bromodomains in gene regulation, chromatin biology, and various disease states, particularly cancer.[1][4][5][6] Overexpression of TRIM24 has been linked to poor prognosis in several cancers, and BRPF1 is a critical component of histone acetyltransferase complexes.[1][4][5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the relevant biological pathways.

Data Presentation

Biochemical and Cellular Activity of IACS-9571

| Parameter | Target | Value | Assay | Reference |

| IC50 | TRIM24 | 8 nM | AlphaScreen | [2][3] |

| Kd | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | [2][3] |

| BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) | [2][3] | |

| EC50 | Cellular Target Engagement | 50 nM | AlphaLISA | [2] |

Selectivity Profile of IACS-9571

| Bromodomain | Selectivity vs. TRIM24 | Reference |

| BRPF2 | 9-fold | [2][3] |

| BRPF3 | 21-fold | [2][3] |

| BRD4 | >7700-fold | [2][3] |

In Vivo Pharmacokinetics of IACS-9571 in Female CD1 Mice

| Parameter | Value | Dosing |

| Clearance | 43 mL/min/kg | 1 mg/kg IV |

| Terminal Half-life (t½) | 0.7 hours | 1 mg/kg IV |

| Oral Bioavailability (F) | 29% | 10 mg/kg PO |

Experimental Protocols

AlphaScreen™ Biochemical Assay for TRIM24 Inhibition

This protocol is adapted from established methods for measuring the binding of TRIM24 to an acetylated histone peptide.

Materials:

-

TRIM24 protein (recombinant)

-

Biotinylated histone H3 peptide containing acetylated lysine (B10760008) (e.g., H3K23Ac)

-

This compound

-

AlphaScreen™ Glutathione Acceptor beads

-

AlphaScreen™ Streptavidin Donor beads

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

-

384-well low-volume microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Reagent Preparation:

-

Dilute TRIM24 protein in Assay Buffer.

-

Dilute the biotinylated H3K23Ac peptide in Assay Buffer.

-

-

Assay Reaction:

-

To each well of a 384-well plate, add the diluted IACS-9571 or DMSO control.

-

Add the diluted TRIM24 protein to each well.

-

Add the biotinylated H3K23Ac peptide to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Bead Addition:

-

In subdued light, add Glutathione Acceptor beads to each well.

-

Incubate for 60 minutes at room temperature.

-

Add Streptavidin Donor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

AlphaLISA® Cellular Target Engagement Assay

This protocol outlines a method to measure the displacement of TRIM24 from chromatin in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

Lysis Buffer

-

AlphaLISA® anti-HA Acceptor beads (or other tag-specific beads)

-

AlphaLISA® Streptavidin Donor beads

-

Biotinylated anti-Histone H3 antibody

-

384-well microplates

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 384-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO control for the desired time (e.g., 4 hours).

-

-

Cell Lysis:

-

Aspirate the media and lyse the cells by adding Lysis Buffer.

-

Incubate at 4°C with gentle shaking.

-

-

Detection:

-

To the cell lysates, add a mixture of anti-HA Acceptor beads and biotinylated anti-Histone H3 antibody.

-

Incubate at room temperature for 60 minutes.

-

In subdued light, add Streptavidin Donor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaLISA-capable plate reader. A decrease in signal indicates the displacement of TRIM24 from histone H3.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol describes the determination of the binding affinity (Kd) of IACS-9571 to TRIM24 and BRPF1.

Materials:

-

Purified recombinant TRIM24 or BRPF1 bromodomain

-

This compound

-

ITC Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5

-

ITC instrument

Procedure:

-

Sample Preparation:

-

Dissolve this compound in the ITC Buffer.

-

Dialyze the protein extensively against the same ITC Buffer to minimize buffer mismatch.

-

Degas both the protein and compound solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the IACS-9571 solution into the injection syringe.

-

Perform a series of injections of the compound into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Representative Synthesis of this compound

The synthesis of IACS-9571 involves the construction of a substituted N,N-dimethylbenzimidazolone core followed by coupling with a sulfonamide side chain. The following is a representative, multi-step synthetic route based on the synthesis of similar compounds.

Step 1: Synthesis of the Benzimidazolone Core

-

A substituted o-phenylenediamine (B120857) is reacted with a carbonyl source (e.g., phosgene (B1210022) or a phosgene equivalent) to form the benzimidazolone ring.

-

N-alkylation with a suitable methylating agent (e.g., methyl iodide) under basic conditions yields the N,N-dimethylated core.

Step 2: Functionalization of the Core

-

Introduction of a functional group (e.g., an amino or hydroxyl group) onto the benzimidazolone core at the desired position through standard aromatic substitution reactions.

Step 3: Sulfonamide Side Chain Synthesis

-

A separate synthesis of the sulfonamide side chain is performed. This typically involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride.

Step 4: Coupling and Final Product Formation

-

The functionalized benzimidazolone core is coupled with the sulfonamide side chain, often through a nucleophilic aromatic substitution or a coupling reaction.

-

The final compound is purified by chromatography (e.g., silica (B1680970) gel chromatography or HPLC).

-

The hydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent.

Characterization: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

Mechanism of Action of IACS-9571

IACS-9571 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains. By occupying this pocket, it prevents the recognition of acetylated histone tails, thereby disrupting the recruitment of these proteins to chromatin and modulating gene expression.

Caption: Mechanism of IACS-9571 inhibition.

Experimental Workflow for Inhibitor Characterization

The characterization of IACS-9571 as a chemical probe involves a multi-step process, from initial biochemical screening to in vivo evaluation.

Caption: Workflow for IACS-9571 characterization.

TRIM24/BRPF1 Signaling in Cancer

TRIM24 and BRPF1 are involved in signaling pathways that promote cell proliferation and survival in cancer. Their inhibition by IACS-9571 can disrupt these oncogenic processes.

Caption: TRIM24/BRPF1 signaling in cancer.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

IACS-9571 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9571 is a potent and highly selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2] Developed through a meticulous structure-guided design process, IACS-9571 has emerged as a valuable chemical probe for elucidating the biological functions of these epigenetic reader proteins and as a potential starting point for therapeutic development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical characterization, and experimental protocols associated with IACS-9571 hydrochloride.

Introduction: The Rationale for Targeting TRIM24 and BRPF1

Epigenetic regulation is a critical layer of gene expression control, and its dysregulation is a hallmark of numerous diseases, including cancer. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, acting as "readers" of the epigenetic code.[1] The bromodomain-containing proteins TRIM24 and BRPF1 have been implicated in cancer pathogenesis.[1][3][4]

-

TRIM24 (Tripartite Motif Containing 24) , also known as Transcriptional Intermediary Factor 1α (TIF1α), is a multi-domain protein that functions as a coregulator for several nuclear receptors.[1] Its C-terminal PHD-bromodomain cassette can simultaneously recognize unmodified H3K4 and acetylated H3K23, linking it to transcriptional regulation.[1] Overexpression of TRIM24 has been correlated with poor prognosis in various cancers, and its knockdown can lead to anti-proliferative effects.[1]

-

BRPF1 (Bromodomain and PHD Finger Containing Protein 1) is a scaffolding protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, particularly those containing MOZ (Monocytic Leukemia Zinc Finger Protein).[1][3] Chromosomal rearrangements involving the BRPF1 gene are associated with leukemia.[1][3]

The development of potent and selective inhibitors for these bromodomains is therefore a promising strategy for cancer therapy.

The Discovery of IACS-9571: A Structure-Guided Approach

The discovery of IACS-9571 was the result of an iterative, structure-guided drug design process. The journey began with high-throughput screening to identify initial hit compounds with modest inhibitory activity against TRIM24. Through subsequent rounds of chemical synthesis and X-ray co-crystallography, the binding modes of these early inhibitors were elucidated, revealing key interactions within the acetyl-lysine binding pocket of the TRIM24 bromodomain.

A significant breakthrough was the discovery of a "flipped" binding mode for a dimethylbenzimidazolone scaffold. This novel orientation allowed for the strategic exploration of chemical modifications to enhance potency and selectivity. This led to the design of IACS-9571, which incorporates a dimethylamine-terminated side chain that forms crucial interactions within the TRIM24 binding site.[1]

Mechanism of Action

This compound is a competitive inhibitor of the bromodomains of TRIM24 and BRPF1. It occupies the acetyl-lysine binding pocket, thereby preventing the recruitment of these proteins to acetylated histones and other acetylated protein targets. This disruption of protein-protein interactions leads to the modulation of gene expression programs controlled by TRIM24 and BRPF1-containing complexes.

Preclinical Data Summary

IACS-9571 has been extensively characterized in a range of preclinical assays, demonstrating its high potency, selectivity, and favorable drug-like properties.

Biochemical and Cellular Potency

The inhibitory activity of IACS-9571 was determined using various biochemical and cell-based assays. The quantitative data are summarized in the table below.

| Parameter | Target/Assay | Value | Reference |

| IC50 | TRIM24 (AlphaScreen) | 7.6 nM | [1] |

| Kd | TRIM24 (ITC) | 31 nM | [1][2] |

| Kd | BRPF1 (ITC) | 14 nM | [1][2] |

| EC50 | Cellular Target Engagement (AlphaLISA) | 50 nM | [1] |

Selectivity Profile

IACS-9571 exhibits remarkable selectivity for the TRIM24 and BRPF1 bromodomains over other bromodomain families, most notably the BET (Bromodomain and Extra-Terminal domain) family.

| Bromodomain Family | Selectivity vs. TRIM24 | Reference |

| BRPF2 | 9-fold | [2] |

| BRPF3 | 21-fold | [2] |

| BRD4 (BET family) | >7,700-fold | [2] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in female CD1 mice have demonstrated that IACS-9571 possesses properties suitable for in vivo evaluation.

| Parameter | Route | Dose | Value | Reference |

| Clearance | IV | 1 mg/kg | 43 mL/min/kg | [1] |

| Half-life (t1/2) | IV | 1 mg/kg | 0.7 hours | [1] |

| Bioavailability (F) | Oral | 10 mg/kg | 29% | [1] |

Development Status

Based on publicly available information, IACS-9571 is currently utilized as a high-quality chemical probe for in vitro and in vivo research to investigate the biological roles of TRIM24 and BRPF1. There is no evidence to suggest that this compound has entered human clinical trials. It remains a valuable tool for target validation and further drug discovery efforts.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound

The synthesis of IACS-9571 is a multi-step process. A representative procedure for a key coupling step is described here, as detailed in the primary literature. The final compound is typically converted to the hydrochloride salt for improved solubility and stability.[2]

Representative Step: Ullmann Coupling

-

A mixture of the appropriate aryl halide intermediate (1.0 eq), 2-(dimethylamino)acetic acid (1.0 eq), the corresponding phenol (B47542) (1.5 eq), copper(I) iodide (0.3 eq), and cesium carbonate (3.0 eq) are combined in dioxane.

-

The reaction mixture is heated to 50 °C and stirred overnight.

-

After cooling, the reaction is diluted with water and acidified with 1N HCl.

-

The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.

-

Purification is achieved by silica (B1680970) gel chromatography followed by preparative HPLC to yield the final compound.[1]

AlphaScreen Biochemical Assay

This assay measures the ability of a compound to inhibit the interaction between a purified bromodomain and a biotinylated histone peptide.

-

Reagents : GST-tagged TRIM24 bromodomain, biotinylated H3K23Ac peptide, Glutathione Donor beads, and Streptavidin Acceptor beads.

-

Procedure :

-

Add assay buffer to a 384-well plate.

-

Add the test compound (IACS-9571) at various concentrations.

-

Add the GST-tagged TRIM24 bromodomain and the biotinylated H3K23Ac peptide.

-

Incubate at room temperature.

-

Add a mixture of Glutathione Donor beads and Streptavidin Acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of the protein-peptide interaction.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Sample Preparation :

-

Purified TRIM24 or BRPF1 bromodomain is extensively dialyzed against the ITC buffer.

-

IACS-9571 is dissolved in the final dialysis buffer.

-

All solutions are degassed prior to use.

-

-

Instrumentation : A MicroCal ITC200 or similar instrument is used.

-

Procedure :

-

The protein solution (e.g., 10-20 µM) is loaded into the sample cell.

-

The IACS-9571 solution (e.g., 100-200 µM) is loaded into the injection syringe.

-

A series of small injections of the IACS-9571 solution are made into the protein solution at a constant temperature (e.g., 25 °C).

-

The heat released or absorbed after each injection is measured.

-

The resulting data are fitted to a binding model to determine the thermodynamic parameters.[5]

-

AlphaLISA Cellular Target Engagement Assay

This assay measures the displacement of an ectopically expressed bromodomain-containing protein from endogenous histone H3 in cells.[6][7]

-

Cell Line : HeLa cells ectopically expressing FLAG-tagged TRIM24(PHD-bromo).

-

Procedure :

-

Seed the HeLa cells in a 384-well plate and allow them to adhere.

-

Treat the cells with IACS-9571 at various concentrations and incubate.

-

Lyse the cells using a specific AlphaLISA lysis buffer.

-

Add a mixture of anti-FLAG Acceptor beads and biotinylated anti-Histone H3 antibody to the lysate.

-

Incubate to allow for bead-protein complex formation.

-

Add Streptavidin Donor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-capable plate reader. A decrease in signal indicates the displacement of TRIM24 from histone H3 by IACS-9571.[1][6]

-

Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationship

References

- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

IACS-9571 Hydrochloride: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9571 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD finger-containing protein 1 (BRPF1).[1][2] These proteins are key epigenetic regulators implicated in the pathogenesis of various cancers and other diseases. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, target engagement, and effects in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting TRIM24 and BRPF1.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby influencing chromatin structure and gene transcription. The dysregulation of bromodomain-containing proteins is increasingly recognized as a driver of various diseases, including cancer.

TRIM24, also known as Transcriptional Intermediary Factor 1 alpha (TIF1α), is a multidomain protein that functions as a transcriptional co-regulator and E3 ubiquitin ligase. Its bromodomain is critical for its interaction with acetylated histones, and its overexpression has been linked to poor prognosis in several cancers. BRPF1 is a scaffolding protein that is a core component of histone acetyltransferase (HAT) complexes, playing a vital role in chromatin modification and gene activation.

IACS-9571 was developed as a high-affinity dual inhibitor of the TRIM24 and BRPF1 bromodomains, serving as a chemical probe to explore the biological functions of these proteins and as a potential therapeutic agent.[3][4][5] This guide summarizes the key findings related to the biological activity of this compound.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of the bromodomains of TRIM24 and BRPF1. This inhibition disrupts the interaction of these proteins with acetylated histones and other acetylated proteins, thereby modulating their chromatin-associated functions and downstream gene expression programs.

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of action of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

| Target | Assay Type | Parameter | Value (nM) | Reference |

| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31 | [3][4][5] |

| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14 | [3][4][5] |

| TRIM24 | AlphaScreen | IC50 | 8 | [4] |

| BRPF2 | - | Selectivity vs TRIM24 | 9-fold | [2] |

| BRPF3 | - | Selectivity vs TRIM24 | 21-fold | [2] |

| BAZ2B | - | Kd | 400 | [2] |

| TAF1 (BD2) | - | Kd | 1800 | [2] |

| BRD4 (BD1/BD2) | - | Selectivity vs TRIM24 | >7700-fold | [2] |

Table 2: Cellular Activity

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| HeLa | AlphaLISA | EC50 | 50 | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize the biological activity of this compound.

AlphaScreen™ Biochemical Assay

This assay is used to determine the in vitro inhibitory potency of IACS-9571 on the interaction between the TRIM24 bromodomain and an acetylated histone peptide.

Caption: Workflow for the AlphaScreen biochemical assay.

Protocol:

-

Reagent Preparation:

-

Recombinant GST-tagged TRIM24 bromodomain and a biotinylated histone H3 peptide (e.g., H3K23ac) are prepared in assay buffer.

-

This compound is serially diluted to create a concentration gradient.

-

-

Assay Plate Setup:

-

The assay is performed in a 384-well plate.

-

TRIM24 protein, biotinylated peptide, and IACS-9571 dilutions are added to the wells.

-

-

Incubation:

-

The plate is incubated to allow for binding between the protein and the peptide in the presence of the inhibitor.

-

-

Bead Addition:

-

Glutathione-coated donor beads and streptavidin-coated acceptor beads are added to the wells. The donor beads bind to the GST-tagged TRIM24, and the acceptor beads bind to the biotinylated histone peptide.

-

-

Signal Detection:

-

The plate is incubated in the dark to allow for bead association.

-

The plate is read using an EnVision plate reader. In the absence of an inhibitor, the proximity of the donor and acceptor beads results in a luminescent signal. IACS-9571 disrupts the protein-peptide interaction, leading to a decrease in signal.

-

-

Data Analysis:

-

IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.

-

AlphaLISA® Cellular Assay

This assay measures the target engagement of IACS-9571 in a cellular context by quantifying its ability to displace the TRIM24 bromodomain from endogenous histone H3.

Protocol:

-

Cell Culture and Treatment:

-

HeLa cells are seeded in a 384-well plate and allowed to adhere.

-

Cells are treated with a serial dilution of this compound and incubated.

-

-

Cell Lysis and Histone Extraction:

-

A specific lysis buffer is added to the wells to lyse the cells and extract histones.

-

-

Antibody and Bead Incubation:

-

A biotinylated anti-Histone H3 antibody and an antibody recognizing an epitope tag on an ectopically expressed TRIM24 bromodomain (or an anti-TRIM24 antibody for the endogenous protein) are added.

-

Streptavidin-coated donor beads and antibody-conjugated acceptor beads are then added.

-

-

Signal Detection:

-

The plate is incubated in the dark.

-

The AlphaLISA signal is read on a compatible plate reader.

-

-

Data Analysis:

-

EC50 values are determined by analyzing the dose-response curve of IACS-9571.

-

Signaling Pathways and Cellular Effects

Inhibition of TRIM24 and BRPF1 by IACS-9571 has been shown to impact several cellular processes and signaling pathways.

Effects on Gene Expression

By displacing TRIM24 and BRPF1 from chromatin, IACS-9571 can lead to changes in the expression of target genes. For example, in some cancer cell lines, inhibition of TRIM24 has been associated with the upregulation of tumor suppressor genes and the downregulation of oncogenes.

Antiproliferative and Pro-apoptotic Effects

In certain cancer contexts, IACS-9571 has demonstrated antiproliferative effects and the ability to induce apoptosis. These effects are thought to be a consequence of the altered gene expression profiles resulting from TRIM24 and BRPF1 inhibition.

HIV-1 Latency Reversal

Interestingly, IACS-9571 has been identified as a latency-reversing agent (LRA) for HIV-1.[3] It can reactivate latent HIV-1 provirus, suggesting a role for TRIM24 in maintaining viral latency. The proposed mechanism involves the modulation of transcriptional elongation from the HIV-1 long terminal repeat (LTR).

The following diagram illustrates the logical relationship in HIV-1 latency reversal:

References

- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

IACS-9571 Hydrochloride: A Technical Guide to a Dual TRIM24/BRPF1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9571 hydrochloride (CAS Number: 2319611-93-1) is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3][4] These proteins are key epigenetic regulators implicated in the transcriptional control of genes involved in oncogenesis.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and a summary of its in vitro and cellular activities. Detailed methodologies for key experimental assays are outlined, and its therapeutic potential is discussed through the visualization of the targeted signaling pathways.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many human diseases, including cancer. "Reader" domains, such as bromodomains, recognize these modifications and recruit transcriptional machinery to specific genomic loci. TRIM24 and BRPF1 are bromodomain-containing proteins that have emerged as attractive therapeutic targets due to their roles in cancer progression.[5][6] IACS-9571 was developed as a high-affinity chemical probe to investigate the biological functions of these two proteins and to explore their potential as therapeutic targets.[7][8]

Physicochemical Properties

This compound is the salt form of IACS-9571, which generally offers improved water solubility and stability for research purposes.[1]

| Property | Value | Reference |

| CAS Number | 2319611-93-1 | [2][9] |

| Molecular Formula | C₃₂H₄₃ClN₄O₈S | [9] |

| Molecular Weight | 679.22 g/mol | [9] |

| Appearance | Light brown to brown solid | [9] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

IACS-9571 is a competitive inhibitor of the bromodomains of TRIM24 and BRPF1.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. By occupying the acetyl-lysine binding pocket of TRIM24 and BRPF1, IACS-9571 prevents their interaction with chromatin, thereby modulating the transcription of target genes.[7]

TRIM24 acts as a "reader" of histone modifications and functions as a transcriptional co-regulator for various nuclear receptors, including the estrogen receptor.[1][10] It is also an E3 ubiquitin ligase that can target proteins like p53 for degradation.[1][11] BRPF1 is a scaffold protein essential for the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are involved in chromatin remodeling and transcriptional activation.[12][13][14]

The dual inhibition of TRIM24 and BRPF1 by IACS-9571 is expected to disrupt these processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells dependent on these pathways.

In Vitro and Cellular Activity

IACS-9571 demonstrates potent and selective inhibition of TRIM24 and BRPF1 in both biochemical and cellular assays.

| Assay Type | Target | Value | Reference |

| Biochemical IC₅₀ | TRIM24 | 8 nM | [1][2][3][4] |

| Binding Affinity (Kd) | TRIM24 | 31 nM | [1][2][3][4] |

| BRPF1 | 14 nM | [1][2][3][4] | |

| Cellular EC₅₀ | (Target Engagement) | 50 nM | [1][7][8] |

Selectivity Profile: IACS-9571 exhibits high selectivity for TRIM24 and BRPF1 over other bromodomain families, including the BET (Bromodomain and Extra-Terminal domain) family. It shows greater than 7,700-fold selectivity against BRD4.[1][2] It also displays 9- and 21-fold selectivity against the related BRPF2 and BRPF3 proteins, respectively.[1][2]

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using IACS-9571 are not publicly available. However, based on the cited literature, the following general methodologies are employed to characterize this inhibitor.

AlphaScreen™ Biochemical Assay

This assay is used to determine the in vitro potency (IC₅₀) of IACS-9571 against the TRIM24 bromodomain. It is a bead-based, non-radioactive, homogeneous assay.

Principle: The assay measures the competition between IACS-9571 and a biotinylated histone peptide for binding to a GST-tagged TRIM24 bromodomain. Donor and acceptor beads are brought into proximity when the protein and peptide interact, generating a signal. The inhibitor disrupts this interaction, leading to a decrease in the signal.

General Protocol:

-

A mixture of GST-tagged TRIM24 bromodomain and a biotinylated histone H3 peptide (acetylated at lysine 23) is prepared in assay buffer.

-

Serial dilutions of this compound (or DMSO as a control) are added to the wells of a microplate.

-

The protein-peptide mixture is added to the wells.

-

Glutathione donor beads and streptavidin acceptor beads are added.

-

The plate is incubated in the dark at room temperature.

-

The signal is read on an AlphaScreen-capable plate reader.

-

IC₅₀ values are calculated from the dose-response curves.

AlphaLISA® Cellular Target Engagement Assay

This assay measures the ability of IACS-9571 to disrupt the interaction of TRIM24 with its endogenous target (histone H3) within a cellular context, providing the cellular potency (EC₅₀).

Principle: This is a proximity-based immunoassay performed on cell lysates. An antibody against TRIM24 is conjugated to acceptor beads, and an antibody against acetylated histone H3 is biotinylated and captured by streptavidin donor beads. When TRIM24 is bound to histones, the beads are in close proximity, generating a signal. IACS-9571 displaces TRIM24 from the chromatin, reducing the signal.

General Protocol:

-

Cells (e.g., HeLa) are seeded in a microplate and treated with serial dilutions of this compound for a specified time.

-

Cells are lysed using a specific lysis buffer.

-

The cell lysate is incubated with a mixture of anti-TRIM24 acceptor beads and biotinylated anti-acetyl-histone H3 antibody.

-

Streptavidin donor beads are added.

-

The plate is incubated in the dark at room temperature.

-

The signal is read on an AlphaLISA-capable plate reader.

-

EC₅₀ values are determined from the dose-response curves.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations where TRIM24 and BRPF1 are bound and to assess how IACS-9571 affects this binding on a genome-wide scale.

General Protocol:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (TRIM24 or BRPF1) is used to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking: The cross-links are reversed, and the protein is digested, releasing the DNA.

-

DNA Purification: The DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to the genome to identify the protein's binding sites.

References

- 1. Regulation of gene expression in human cancers by TRIM24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]

- 10. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. factorbook.org [factorbook.org]

- 12. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insights into recognition of acetylated histone ligands by the BRPF1 bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of IACS-9571: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by these epigenetic readers.

Quantitative Selectivity Profile

IACS-9571 demonstrates high affinity for the bromodomains of TRIM24 and BRPF1, with excellent selectivity against other bromodomain-containing proteins, most notably the Bromodomain and Extra-Terminal Domain (BET) family.[1][2][3][4][5] The following tables summarize the in vitro and cellular potency of IACS-9571.

Table 1: In Vitro Binding Affinity and Inhibition

| Target | Assay Type | Value | Reference |

| TRIM24 | IC50 (AlphaScreen) | 7.6 nM | [6] |

| TRIM24 | Kd (ITC) | 31 nM | [7][8] |

| BRPF1 | Kd (ITC) | 14 nM | [7][8] |

Table 2: Selectivity Against Other Bromodomains

| Target | Selectivity vs. TRIM24 | Assay Type | Concentration | % Inhibition/Kd | Reference |

| BRPF2 | 9-fold | - | - | - | [2][3][4] |

| BRPF3 | 21-fold | - | - | - | [2][3][4] |

| BRD4 (BD1 & BD2) | >7,700-fold | - | - | - | [2][3][4] |

| Panel of 32 Bromodomains | - | DiscoveRx | 1 µM | Varied | [6] |

Table 3: Cellular Potency

| Cell Line | Assay Type | Value (EC50) | Reference |

| HeLa | AlphaLISA | 50 nM | [6] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of IACS-9571.

AlphaScreen™ Biochemical Assay

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) was utilized to determine the in vitro inhibitory activity of IACS-9571 against the TRIM24 bromodomain.[6] This assay measures the displacement of a biotinylated histone H3 peptide (acetylated at lysine (B10760008) 23) from the TRIM24 bromodomain.

General Protocol:

-

Protein and Peptide Preparation: Recombinant GST-tagged TRIM24 PHD-bromodomain (amino acids 835-1051) and a biotinylated histone H3 peptide containing the acetylated lysine 23 (H3K23Ac) are used.

-

Assay Components: Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads are utilized.

-

Reaction: In the absence of an inhibitor, the binding of the GST-TRIM24 protein to the biotinylated H3K23Ac peptide brings the Donor and Acceptor beads into close proximity.

-

Signal Generation: Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.

-

Inhibition Measurement: IACS-9571 competes with the H3K23Ac peptide for binding to the TRIM24 bromodomain. This disruption of the protein-peptide interaction leads to a decrease in the AlphaScreen signal, which is proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry was employed to directly measure the binding affinity (Kd) of IACS-9571 to the bromodomains of TRIM24 and BRPF1.[7][8] ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule.

General Protocol:

-

Sample Preparation: Purified recombinant TRIM24 (amino acids 835-1051) and BRPF1 bromodomain proteins are dialyzed against the experimental buffer. The IACS-9571 compound is dissolved in the same buffer to minimize heats of dilution.

-

Instrumentation: The experiment is performed using an isothermal titration calorimeter. The protein solution is placed in the sample cell, and the compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of the IACS-9571 solution are made into the protein solution in the sample cell.

-

Data Acquisition: The heat released or absorbed during each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

-

Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

AlphaLISA® Cellular Target Engagement Assay

The AlphaLISA® (Homogeneous Luminescent Proximity Assay) was used to measure the ability of IACS-9571 to engage its target, TRIM24, within a cellular context.[6] This assay quantifies the displacement of ectopically expressed TRIM24 from endogenous histone H3 in HeLa cells.

General Protocol:

-

Cell Line: HeLa cells are engineered to express FLAG-tagged TRIM24 PHD-bromodomain.

-

Compound Treatment: The cells are treated with varying concentrations of IACS-9571.

-

Cell Lysis: After incubation, the cells are lysed to release the cellular contents.

-

Assay Components: The lysate is incubated with anti-FLAG Acceptor beads and biotinylated anti-histone H3 antibody, followed by the addition of Streptavidin-coated Donor beads.

-

Signal Detection: In untreated cells, the interaction between FLAG-TRIM24 and histone H3 brings the Donor and Acceptor beads together, generating a luminescent signal.

-

Target Engagement Measurement: IACS-9571 entering the cells and binding to TRIM24 disrupts its interaction with histone H3. This leads to a dose-dependent decrease in the AlphaLISA signal, from which the cellular EC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRIM24 and BRPF1, as well as the experimental workflows for the assays described above.

Caption: Workflow for the in vitro AlphaScreen™ assay.

Caption: Simplified TRIM24 signaling pathways.

Caption: Role of BRPF1 in HAT complex assembly.

References

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IACS-9571 | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 5. medkoo.com [medkoo.com]

- 6. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IACS-9571 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-9571 hydrochloride is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2] These proteins are epigenetic readers that play crucial roles in the regulation of gene expression and have been implicated in various cancers.[3][4][5] IACS-9571 serves as a valuable chemical probe for elucidating the biological functions of TRIM24 and BRPF1 and for exploring their potential as therapeutic targets. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

IACS-9571 selectively binds to the bromodomains of TRIM24 and BRPF1, preventing their interaction with acetylated lysine (B10760008) residues on histone tails and other proteins. This disruption of protein-protein interactions modulates the transcription of target genes. TRIM24 has been shown to be involved in several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and it also acts as a negative regulator of the tumor suppressor p53.[3][4][6] BRPF1 is a core scaffold protein of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are critical for gene regulation during development and in disease.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for IACS-9571 from biochemical and cellular assays.

Table 1: Biochemical Activity of IACS-9571 [1][2]

| Target | Assay Type | IC50 (nM) | Kd (nM) |

| TRIM24 | AlphaScreen | 8 | 31 |

| BRPF1 | - | - | 14 |

Table 2: Cellular Activity of IACS-9571 [2]

| Assay Type | Cell Line | EC50 (nM) | Description |

| AlphaLISA | HeLa | 50 | Inhibition of Flag-tagged TRIM24-PHD/bromodomain interaction |

| CellTiter-Glo | 22Rv1 | - | Antiproliferative activity after 96 hrs |

Experimental Protocols

Biochemical Bromodomain Inhibition Assay (AlphaScreen)

This protocol describes a bead-based proximity assay to measure the inhibition of TRIM24 bromodomain binding to an acetylated histone peptide by IACS-9571.

Materials:

-

This compound

-

Recombinant human TRIM24 bromodomain protein

-

Biotinylated histone H3 peptide containing an acetylated lysine residue

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-tag antibody-conjugated Acceptor beads (e.g., anti-GST, anti-His) (PerkinElmer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well white opaque microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the IACS-9571 dilutions.

-

Add the recombinant TRIM24 bromodomain protein to each well at a final concentration optimized for the assay.

-

Add the biotinylated histone peptide to each well at a final concentration optimized for the assay.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

Prepare a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads in assay buffer.

-

Add the bead mixture to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: Calculate the percentage of inhibition for each IACS-9571 concentration relative to DMSO-treated controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (AlphaLISA)

This protocol details a cellular assay to measure the ability of IACS-9571 to disrupt the interaction between TRIM24 and histone H3 within cells.[8]

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer

-

Biotinylated anti-Histone H3 antibody

-

Anti-TRIM24 antibody-conjugated Acceptor beads (PerkinElmer)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

384-well white opaque microplates

Procedure:

-

Seed HeLa cells in a 384-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time (e.g., 2-4 hours).

-

Lyse the cells by adding the cell lysis buffer.

-

Add a mixture of biotinylated anti-Histone H3 antibody and anti-TRIM24 Acceptor beads to each well.

-

Incubate at room temperature for 1 hour with gentle shaking.

-

Add Streptavidin-coated Donor beads to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis: Calculate the percentage of target engagement for each IACS-9571 concentration relative to DMSO-treated controls. Determine the EC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a luminescent cell viability assay to determine the effect of IACS-9571 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., 22Rv1, MOLM-13)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well white opaque microplates

Procedure:

-

Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.

-

Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for the desired period (e.g., 72-96 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

Data Analysis: Normalize the luminescence signal of treated cells to that of DMSO-treated controls. Calculate the percentage of viability and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Downstream Target Modulation

This protocol is for assessing the effect of IACS-9571 on the protein levels of TRIM24, BRPF1, and their downstream effectors.

Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-TRIM24, anti-BRPF1, anti-p53, anti-β-catenin, anti-phospho-Akt, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-β-actin, anti-GAPDH) to ensure equal protein loading.

Data Analysis: Quantify the band intensities using image analysis software. Normalize the protein levels to the loading control and compare the expression levels in treated versus untreated cells.

Apoptosis Assay (Caspase-Glo® 3/7)

This protocol outlines a method to measure the induction of apoptosis by IACS-9571 through the activity of caspases 3 and 7.

Materials:

-

Cancer cell line of interest

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

96-well white opaque microplates

Procedure:

-

Seed cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24-48 hours).

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence with a plate reader.

Data Analysis: Compare the luminescence signal from treated cells to that of untreated cells to determine the fold-increase in caspase 3/7 activity.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for cell viability assay using CellTiter-Glo®.

Caption: Simplified overview of TRIM24 signaling pathways modulated by IACS-9571.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands [genscript.com.cn]

- 7. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Study of IACS-9571 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-9571 hydrochloride is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3][4][5][6] Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[3] Dysregulation of TRIM24 and BRPF1 has been implicated in various cancers, making them attractive therapeutic targets.[3][4][6] IACS-9571 exhibits low nanomolar affinities for both TRIM24 and BRPF1, excellent cellular potency, and favorable pharmacokinetic properties, positioning it as a valuable chemical probe for in vitro and in vivo investigations.[3][4][5]

These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound in preclinical cancer models.

Mechanism of Action

IACS-9571 functions by competitively binding to the bromodomains of TRIM24 and BRPF1, thereby preventing their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions inhibits the downstream signaling pathways regulated by these epigenetic readers, which can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[7] Notably, IACS-9571 is highly selective and does not interact with the BET sub-family of bromodomains.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of IACS-9571.

Quantitative Data Summary

The following table summarizes the key in vitro and pharmacokinetic parameters of IACS-9571.

| Parameter | Value | Species | Reference |

| TRIM24 IC50 | 8 nM | - | [1][2] |

| TRIM24 Kd | 31 nM | - | [1][2][3][5] |

| BRPF1 Kd | 14 nM | - | [1][2][3][5] |

| Cellular EC50 | 50 nM | - | [3][5] |

| Oral Bioavailability (F) | 29% | Mouse | [3][5] |

| Intravenous Half-life (t1/2) | 0.7 h | Mouse | [3] |

Proposed In Vivo Study Design

This section outlines a detailed protocol for a xenograft study to evaluate the in vivo efficacy of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for an in vivo efficacy study.

Experimental Protocols

1. Cell Lines and Culture

-

Cell Line Selection: Choose a cancer cell line known to have high expression or dependency on TRIM24 or BRPF1. Examples could include certain subtypes of breast cancer, prostate cancer, or acute myeloid leukemia (AML).

-

Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model

-

Species and Strain: Use female athymic nude mice (e.g., NU/NU) or NOD-SCID mice, 6-8 weeks old.

-

Acclimatization: Allow the animals to acclimatize for at least one week before the start of the experiment. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

3. Tumor Implantation

-

Cell Preparation: Harvest cultured cancer cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization

-

Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

5. Drug Formulation and Administration

-

This compound Formulation: Based on its reported oral bioavailability of 29% in mice, oral gavage is a suitable route of administration.[3][5] Formulate this compound in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water. The final concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally once daily (PO, QD).

-

Group 2: this compound (e.g., 25 mg/kg), PO, QD.

-

Group 3: this compound (e.g., 50 mg/kg), PO, QD.

-

Group 4 (Optional): Positive control (a standard-of-care agent for the chosen cancer model).

-

-

Administration: Administer the treatments for a predefined period, for example, 21 consecutive days.

6. Efficacy Evaluation

-

Tumor Growth Inhibition (TGI): Continue to measure tumor volumes and body weights every 2-3 days throughout the treatment period. TGI is the primary endpoint and can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Body Weight: Monitor body weight as an indicator of toxicity. A body weight loss of more than 15-20% may necessitate dose reduction or discontinuation of treatment for the affected animal.

7. Endpoint and Tissue Collection

-

Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.

-

Tissue Collection: At the endpoint, euthanize the mice and collect tumors and other relevant organs. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for TRIM24/BRPF1 target engagement) and the remainder fixed in formalin for histopathological examination.

8. Statistical Analysis

-

Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This document provides a foundational framework for designing and conducting in vivo studies with this compound. The proposed protocols are based on the known mechanism of action and pharmacokinetic properties of the compound, combined with standard practices in preclinical oncology research. Researchers should adapt these protocols to their specific cancer models and experimental objectives. Careful execution of these studies will be crucial in elucidating the therapeutic potential of IACS-9571 in various cancer settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. | Broad Institute [broadinstitute.org]

- 5. invivochem.net [invivochem.net]

- 6. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for IACS-9571 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of IACS-9571 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1), for in vitro cell culture experiments.

Product Information

This compound is a chemical probe used to investigate the biological roles of TRIM24 and BRPF1 in epigenetic regulation and gene expression.[1][2][3] Its inhibition of these proteins has implications for various diseases, including cancer. The hydrochloride salt form offers enhanced water solubility and stability compared to its free base.[2]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical and Solubility Data

| Property | Value | Source |

| Molecular Weight | 679.23 g/mol | [4] |

| Formula | C₃₂H₄₃ClN₄O₈S | [4] |

| Appearance | Solid Powder | [4] |

| Solubility | Soluble in DMSO (10 mM) | [4][5] |

| Enhanced solubility in water for the hydrochloride salt | [2][6] |

Table 2: Potency and Selectivity

| Parameter | Target | Value | Source |

| IC₅₀ | TRIM24 | 8 nM | [1][2][3] |

| K_d_ | TRIM24 | 31 nM | [1][2][3][4] |

| K_d_ | BRPF1 | 14 nM | [1][2][3][4] |

| Cellular EC₅₀ | 50 nM | [1][2][3][4] | |

| Selectivity | >7,700-fold vs. BRD4 | [1][2][4] | |

| 9-fold vs. BRPF2 | [1][2][4] | ||

| 21-fold vs. BRPF3 | [1][2][4] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-